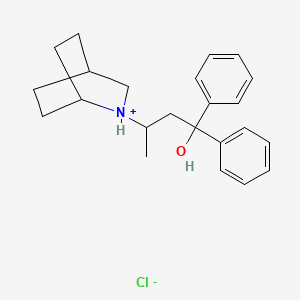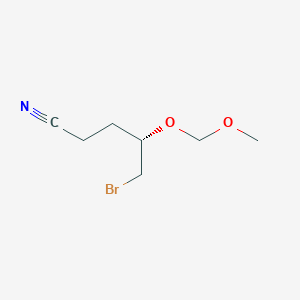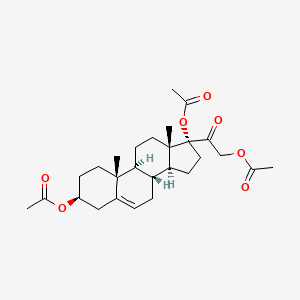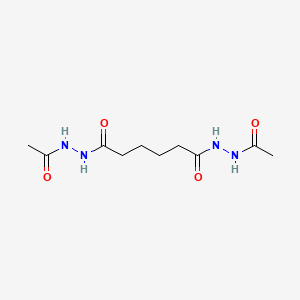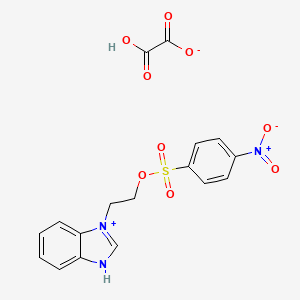
Benzenesulfonic acid, p-nitro-, 2-(1-benzimidazolyl)ethyl ester, oxalate, hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, p-nitro-, 2-(1-benzimidazolyl)ethyl ester, oxalate, hydrate is a complex organic compound that combines the structural features of benzenesulfonic acid, p-nitrobenzene, and benzimidazole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, p-nitro-, 2-(1-benzimidazolyl)ethyl ester, oxalate, hydrate typically involves multiple steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce nitrobenzene.
Sulfonation: Nitrobenzene undergoes sulfonation with fuming sulfuric acid to yield p-nitrobenzenesulfonic acid.
Esterification: The p-nitrobenzenesulfonic acid is then esterified with 2-(1-benzimidazolyl)ethanol under acidic conditions to form the desired ester.
Formation of Oxalate Hydrate: The ester is reacted with oxalic acid to form the oxalate salt, which is then hydrated to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonic acid group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents such as sodium hydroxide or other strong bases are employed.
Major Products
Oxidation: Products include benzimidazole derivatives with oxidized functional groups.
Reduction: The major product is the corresponding amino derivative.
Substitution: Various substituted benzenesulfonic acid derivatives are formed.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a catalyst in organic synthesis due to its unique structural features.
Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical Studies: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine
Industry
Dyes and Pigments: The compound is used in the production of dyes and pigments due to its vibrant color properties.
Detergents: It is also used in the formulation of detergents and cleaning agents.
Wirkmechanismus
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Protein Interactions: The compound can interact with proteins, altering their structure and function.
Signal Transduction: It may affect cellular signaling pathways, leading to changes in cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic Acid: A simpler analog without the nitro and benzimidazole groups.
p-Nitrobenzenesulfonic Acid: Lacks the benzimidazole and ester functionalities.
2-(1-Benzimidazolyl)ethanol: Does not contain the sulfonic acid and nitro groups.
Uniqueness
Benzenesulfonic acid, p-nitro-, 2-(1-benzimidazolyl)ethyl ester, oxalate, hydrate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the nitro, sulfonic acid, and benzimidazole groups allows for diverse chemical transformations and interactions, making it a valuable compound in various scientific fields.
Eigenschaften
CAS-Nummer |
34703-83-8 |
|---|---|
Molekularformel |
C17H15N3O9S |
Molekulargewicht |
437.4 g/mol |
IUPAC-Name |
2-(3H-benzimidazol-1-ium-1-yl)ethyl 4-nitrobenzenesulfonate;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C15H13N3O5S.C2H2O4/c19-18(20)12-5-7-13(8-6-12)24(21,22)23-10-9-17-11-16-14-3-1-2-4-15(14)17;3-1(4)2(5)6/h1-8,11H,9-10H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
CBRGVYYCGFZTQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC=[N+]2CCOS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



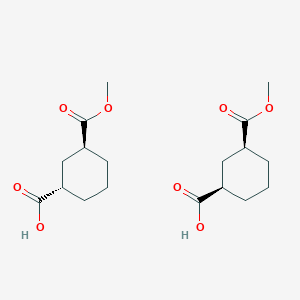
![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-propan-2-ylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13734368.png)
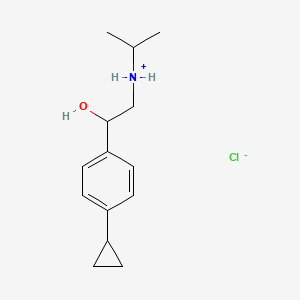
![3,3'-Dioxybis[3,5,5-trimethyl-1,2-dioxolane]](/img/structure/B13734375.png)
![Acetamide,N-[(5-oxo-3-pyrazolin-3-yl)methyl]-(8ci)](/img/structure/B13734397.png)

